molecular formula C6H9ClN2S B1487772 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride CAS No. 1365965-56-5

5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride

Cat. No. B1487772
CAS RN: 1365965-56-5
M. Wt: 176.67 g/mol
InChI Key: OYDNFEUTHIUDMP-UHFFFAOYSA-N
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Description

5,6-Dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is a research chemical . It is used in a variety of research applications .


Molecular Structure Analysis

The molecular weight of 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is 194.68 g/mol . The molecular formula is C6H8N2S . The InChI string representation of the molecule is InChI=1S/C6H8N2S/c7-6-4-2-1-3-5 (4)8-9-6/h1-3,7H2 . The canonical SMILES representation is C1CC2=C (SN=C2C1)N .


Physical And Chemical Properties Analysis

The physical form of 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride is solid . The storage temperature is room temperature .

Scientific Research Applications

Pharmaceutical Testing

This compound is also used in pharmaceutical testing as a high-quality reference standard to ensure accurate results in drug development and quality control processes .

Chemical Synthesis

In the field of chemical synthesis, this compound serves as a building block for creating various chemical entities that can be further tested for different biological activities .

Future Directions

As a research chemical, 5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride may be used in a variety of research applications . The specific future directions for this compound will depend on the results of ongoing and future research studies.

properties

IUPAC Name

5,6-dihydro-4H-cyclopenta[c][1,2]thiazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.ClH/c7-6-4-2-1-3-5(4)8-9-6;/h1-3,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYDNFEUTHIUDMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(SN=C2C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 2
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 3
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 4
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 5
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride
Reactant of Route 6
5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.